molecular formula C12H11ClN4O2 B5709598 N~4~-(4-chlorophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide

N~4~-(4-chlorophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide

Cat. No.: B5709598
M. Wt: 278.69 g/mol
InChI Key: WYSHKUBHJMZHDB-UHFFFAOYSA-N
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Description

N~4~-(4-chlorophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a chlorophenyl group and a methyl group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of N4-(4-chlorophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved by the cyclization of appropriate precursors such as glyoxal and ammonia or amines.

    Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced to the imidazole ring using reagents like chlorobenzene and a suitable catalyst.

    Formation of the dicarboxamide: This involves the reaction of the imidazole derivative with phosgene or other carbonylating agents to form the dicarboxamide structure.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated systems to ensure consistency and scalability.

Chemical Reactions Analysis

N~4~-(4-chlorophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

    Hydrolysis: The dicarboxamide groups can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.

    Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent, with studies showing its ability to inhibit the growth of cancer cells.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N4-(4-chlorophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to exert its effects by binding to enzymes or receptors, thereby inhibiting their activity. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer cells, it may induce apoptosis by activating specific signaling pathways.

Comparison with Similar Compounds

N~4~-(4-chlorophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide can be compared with other imidazole derivatives such as:

    N-(4-chlorophenyl)-2-(pyridin-4-ylmethyl)amino]benzamide: This compound also contains a chlorophenyl group and exhibits similar biological activities.

    N-(4-chlorophenyl)-N-methyl-4-nitrobenzenesulfonamide: Another chlorophenyl derivative with antimicrobial properties.

    N-(4-bromophenyl)-N-methyl-4-nitrobenzenesulfonamide: A bromophenyl analogue with enhanced lipophilicity and potentially different biological activities.

The uniqueness of N4-(4-chlorophenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide lies in its specific substitution pattern on the imidazole ring, which may confer distinct biological properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

4-N-(4-chlorophenyl)-5-N-methyl-1H-imidazole-4,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O2/c1-14-11(18)9-10(16-6-15-9)12(19)17-8-4-2-7(13)3-5-8/h2-6H,1H3,(H,14,18)(H,15,16)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSHKUBHJMZHDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(N=CN1)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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